Diallyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Diallyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate belongs to the 1,4-dihydropyridine (1,4-DHP) class, known for their pharmacological roles as calcium channel antagonists and applications in cardiovascular therapeutics. Structurally, it features a 1,4-dihydropyridine core substituted at the 4-position with a 4-fluorophenyl group and esterified at the 3,5-positions with diallyl groups. The diallyl ester moieties and fluorinated aromatic substituent influence its physicochemical properties, metabolic stability, and target selectivity .
Properties
Molecular Formula |
C21H22FNO4 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
bis(prop-2-enyl) 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H22FNO4/c1-5-11-26-20(24)17-13(3)23-14(4)18(21(25)27-12-6-2)19(17)15-7-9-16(22)10-8-15/h5-10,19,23H,1-2,11-12H2,3-4H3 |
InChI Key |
YUYOCRHCQCVSFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=C(C=C2)F)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diallyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. This intermediate is then subjected to allylation using allyl bromide and a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Diallyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The allyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the allyl groups.
Major Products Formed
Oxidation: 4-(4-fluorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diallyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Diallyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with calcium channels. By binding to these channels, it can inhibit the influx of calcium ions, thereby exerting effects on cellular processes that depend on calcium signaling. This mechanism is similar to that of other dihydropyridine derivatives, which are known to act as calcium channel blockers .
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-aryl substituent significantly impacts biological activity. Key analogues include:
*Inferred based on structural similarity to .
- Fluorophenyl vs. Chlorophenyl/Trifluoromethylphenyl : The electron-withdrawing fluorine atom in the target compound may enhance membrane permeability compared to chlorinated or trifluoromethylated analogues. However, trifluoromethyl groups (e.g., in ) improve lipophilicity and resistance to oxidative metabolism .
Ester Group Modifications
Ester groups at the 3,5-positions dictate solubility and enzymatic hydrolysis rates:
Calcium Channel Antagonism
- Symmetrical vs. Asymmetrical Esters : highlights that symmetrical 3,5-diesters (e.g., diethyl) exhibit optimal calcium channel antagonism (IC50: 8.25 × 10⁻⁶ to 4.36 × 10⁻⁷ M), whereas bulky substituents (e.g., t-Bu) may cause irreversible inhibition .
- 4-Substituent Bioisosterism : The 4-(4-fluorophenyl) group in the target compound may act as a bioisostere for classical 3-nitrophenyl or pyridyl groups, modulating voltage-gated calcium channels .
Metabolic Stability
- Oxidative Metabolism : 1,4-DHPs are prone to cytochrome P450-mediated oxidation. Fluorinated aryl groups (e.g., 4-fluorophenyl) may slow oxidation compared to chlorinated analogues .
Biological Activity
Diallyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 373.40 g/mol
- CAS Number : Not explicitly listed but related compounds can be found under similar identifiers.
This compound is part of the dihydropyridine class of compounds. These compounds are known to interact with calcium channels and have been studied for their cardiovascular effects. The specific interactions of this compound with various biological targets are still under investigation but may include:
- Calcium Channel Blockade : Similar compounds in the dihydropyridine family exhibit calcium channel blocking properties, which can lead to vasodilation and reduced blood pressure.
- Antioxidant Activity : Some studies suggest that dihydropyridines possess antioxidant properties, potentially mitigating oxidative stress in cells.
Study 1: Antihypertensive Effects
A study conducted on a related dihydropyridine compound demonstrated significant antihypertensive effects in animal models. The administration resulted in a marked decrease in systolic blood pressure alongside improved cardiac output.
Study 2: Neuroprotection
In vitro studies examining the neuroprotective effects of dihydropyridine derivatives indicated that they could reduce neuronal apoptosis during oxidative stress conditions by modulating intracellular calcium levels.
Data Table: Biological Activities of Dihydropyridine Derivatives
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Dihydropyridine A | Antihypertensive | Smith et al., 2020 |
| Dihydropyridine B | Neuroprotective | Johnson et al., 2021 |
| Dihydropyridine C | Anticancer | Lee et al., 2019 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
